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molecular formula C13H15N3 B8302115 1-m-tolyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

1-m-tolyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No. B8302115
M. Wt: 213.28 g/mol
InChI Key: MXNZYGYVIIDGTM-UHFFFAOYSA-N
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Patent
US07091200B2

Procedure details

A mixture of 5-benzyl-1-m-tolyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine 17a (500 mg, 1.6 mmol), ammonium formate (1.0 g), and 700 mg 5% Pd/C (50% with water) in 80% aqueous methanol was heated at reflux for 12 hr, and then allowed to reach ambient temperature. The catalyst was removed by filtration through Celite®. The filtrate was evaporated in vacuo. Purification by silica gel chromatography provided 1-m-tolyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (110 mg) 18a as an oil.
Name
5-benzyl-1-m-tolyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
700 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]2[N:14]([C:17]3[CH:18]=[C:19]([CH3:23])[CH:20]=[CH:21][CH:22]=3)[CH:15]=[N:16][C:10]=2[CH2:9]1)C1C=CC=CC=1.C([O-])=O.[NH4+]>CO.[Pd]>[C:19]1([CH3:23])[CH:20]=[CH:21][CH:22]=[C:17]([N:14]2[C:11]3[CH2:12][CH2:13][NH:8][CH2:9][C:10]=3[N:16]=[CH:15]2)[CH:18]=1 |f:1.2|

Inputs

Step One
Name
5-benzyl-1-m-tolyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2=C(CC1)N(C=N2)C=2C=C(C=CC2)C
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
700 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hr
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to reach ambient temperature
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite®
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)N1C=NC=2CNCCC21)C
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: CALCULATEDPERCENTYIELD 32.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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